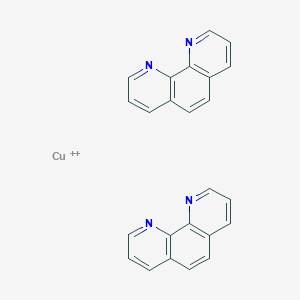
Bis(1,10-phenanthroline)copper(2+) ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isepamicin sulfate involves the chemical modification of gentamicin B. . The reaction conditions typically involve the use of specific reagents and solvents to facilitate the chemical transformation.
Industrial Production Methods
Industrial production of isepamicin sulfate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Isepamicin sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Isepamicin sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antimicrobial agents.
Medicine: Investigated for its potential use in treating infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Isepamicin sulfate exerts its effects by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. This action leads to the disruption of bacterial cell growth and replication. The compound targets specific molecular pathways involved in protein synthesis, making it effective against a wide range of bacterial species .
Comparison with Similar Compounds
Similar Compounds
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different chemical structure.
Amikacin: Known for its broad-spectrum activity and resistance to certain bacterial enzymes.
Tobramycin: Effective against a variety of Gram-negative bacteria but with a different spectrum of activity compared to isepamicin sulfate
Uniqueness
Isepamicin sulfate is unique due to its enhanced efficacy against strains harboring type I 6’-acetyltransferase and its considerable antimicrobial activity against Gram-negative non-fermenters. Additionally, it has a lower potential for renal toxicity compared to other aminoglycosides like gentamicin .
Properties
CAS No. |
15823-71-9 |
|---|---|
Molecular Formula |
C24H16CuN4+2 |
Molecular Weight |
424.0 g/mol |
IUPAC Name |
copper;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.Cu/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H;/q;;+2 |
InChI Key |
YXGZTNUNHBXFAX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+2] |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+2] |
Key on ui other cas no. |
15823-71-9 |
Related CAS |
21711-45-5 (sulfate[1:1]) |
Synonyms |
(o-phenanthroline) cupric bis(1,10-phenanthroline)copper(2+) ion bis(1,10-phenanthroline)copper(2+) ion, diacetate salt bis(1,10-phenanthroline)copper(2+) ion, diacetate salt, (SP-4-1)-isomer bis(1,10-phenanthroline)copper(2+) ion, dinitrate bis(1,10-phenanthroline)copper(2+) ion, diperchlorate bis(1,10-phenanthroline)copper(2+) ion, sulfate (1:1) Cu(OP)2 Cu(Phen)2 cupric di(1,10-phenanthroline) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















